N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
Properties
CAS No. |
888417-47-8 |
|---|---|
Molecular Formula |
C19H15FN6O5S |
Molecular Weight |
458.42 |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H15FN6O5S/c20-11-6-4-10(5-7-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-2-1-3-13(8-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
InChI Key |
HQWJWNDTAXJDOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its multifaceted biological activities. This article delves into its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.4 g/mol. The structure features a pyrimidine ring, a nitrophenyl group, and a fluorobenzamide moiety, which contribute to its biological interactions and therapeutic potential.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and disrupting metabolic pathways.
- Interaction with Receptors : It has been suggested that this compound can modulate the activity of certain receptors involved in various cellular processes, although specific targets remain to be fully elucidated .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties:
Table 1: Antimicrobial Activity Overview
| Activity Type | Target Organism | Activity Level |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Moderate activity |
| Gram-negative bacteria | Significant activity | |
| Antifungal | Various fungal strains | Potential antifungal effects |
| Antitubercular | Mycobacterium tuberculosis | MIC values ≤ 50 µg/mL |
Studies have shown that compounds with nitro substituents tend to exhibit enhanced antibacterial activity. Specifically, this compound has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Antibacterial Evaluation :
- A study evaluated the antibacterial efficacy of various derivatives similar to N-(4-amino...benzamide). The results indicated that compounds with similar structural motifs displayed significant inhibition against E. coli and Staphylococcus aureus, highlighting the importance of the nitro group in enhancing activity .
-
Antitubercular Activity :
- Another investigation focused on the antitubercular properties of related compounds. The findings revealed that derivatives containing amino groups exhibited superior activity against M. tuberculosis, suggesting that modifications in the chemical structure could lead to improved therapeutic agents against resistant strains .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
- The target compound’s 3-nitrophenyl-thioether group distinguishes it from analogues with simpler aryl or alkyl thioethers (e.g., methylthio in ).
- The 4-fluorobenzamide at position 5 is structurally analogous to fluorophenyl groups in and , which are known to improve metabolic stability and target binding in drug design.
Physicochemical and Spectroscopic Properties
Table 2: NMR Chemical Shift Comparisons (Selected Protons)
Notes:
- NMR data from indicate that substituents in Regions A and B significantly alter chemical environments. The target compound’s nitro and fluoro groups are expected to induce unique shifts compared to non-fluorinated analogues.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions ensure high yield?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. A pyrimidine core is functionalized via thioether linkage formation (e.g., using 2-mercaptoethyl intermediates) followed by amidation. Critical conditions include:
- Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., confirming the 3-nitrophenyl and 4-fluorobenzamide moieties) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₉H₁₄FN₆O₄S) and isotopic patterns .
- FT-IR : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹) .
- HPLC : Monitors purity and stability under varying pH/temperature .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and positive controls .
- Verify compound integrity : Use X-ray crystallography (via SHELXL ) to confirm structural fidelity and rule out polymorphism.
- Dose-response refinement : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify false negatives/positives .
Q. What strategies optimize the reaction yield for large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts like hydrolyzed thioethers .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for nitro group reduction) enhance regioselectivity .
- Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) isolates the product from dimeric impurities .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., 3-nitro vs. 4-chloro groups)?
- Methodological Answer :
- Analog synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electronic effects on binding affinity .
- Biological testing : Compare IC₅₀ values against the same targets to quantify substituent impact .
Q. What crystallographic methods are recommended for resolving ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Resolution : ≤1.0 Å to resolve nitro group orientation .
- Twinned data handling : Apply HKLF 5 format in SHELXL for overlapping reflections .
- Hydrogen bonding analysis : Identify interactions (e.g., N-H···O=C) stabilizing the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
